![molecular formula C23H26FN3O3S B5154676 N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5154676.png)
N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide, commonly known as NF279, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. NF279 is a selective antagonist of the P2X1 and P2X3 purinergic receptors, which are involved in various physiological processes, including pain perception, inflammation, and thrombosis.
Mechanism of Action
NF279 acts as a selective antagonist of P2X1 and P2X3 receptors. P2X receptors are ligand-gated ion channels that are activated by extracellular ATP. By blocking these receptors, NF279 inhibits the downstream signaling pathways that are involved in various physiological processes, including platelet aggregation, pain perception, and inflammation.
Biochemical and Physiological Effects:
NF279 has been shown to have a variety of biochemical and physiological effects. For example, NF279 has been shown to inhibit platelet aggregation and thrombosis, reduce pain perception and inflammation, and modulate the activity of the cardiovascular, respiratory, and gastrointestinal systems.
Advantages and Limitations for Lab Experiments
One of the advantages of using NF279 in lab experiments is its selectivity for P2X1 and P2X3 receptors, which allows for more precise investigation of the role of these receptors in various physiological processes. However, one of the limitations of using NF279 is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for research involving NF279. One area of interest is the development of more potent and selective P2X1 and P2X3 receptor antagonists. Another area of interest is the investigation of the role of P2X receptors in other physiological processes, such as immune function and cancer progression. Additionally, NF279 may have potential therapeutic applications for various diseases and conditions, such as thrombosis, pain, and inflammation.
Synthesis Methods
NF279 can be synthesized by a multi-step process involving the reaction of 2-fluoro-5-methoxybenzaldehyde with piperidine, followed by the coupling of the resulting intermediate with 8-quinolinesulfonyl chloride. The final product is obtained after purification via column chromatography.
Scientific Research Applications
NF279 has been used extensively in scientific research to investigate the role of P2X1 and P2X3 receptors in various physiological processes. For example, NF279 has been used to study the involvement of P2X1 receptors in platelet aggregation and thrombosis. NF279 has also been used to investigate the role of P2X3 receptors in pain perception and inflammation. Furthermore, NF279 has been used in studies of the cardiovascular system, the respiratory system, and the gastrointestinal system.
properties
IUPAC Name |
N-[[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-30-20-9-10-21(24)19(13-20)16-27-12-4-5-17(15-27)14-26-31(28,29)22-8-2-6-18-7-3-11-25-23(18)22/h2-3,6-11,13,17,26H,4-5,12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYTZWUFGGJAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC(C2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.